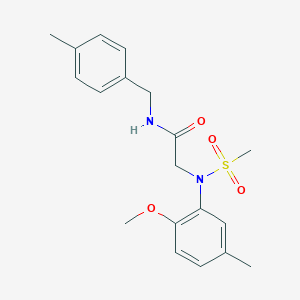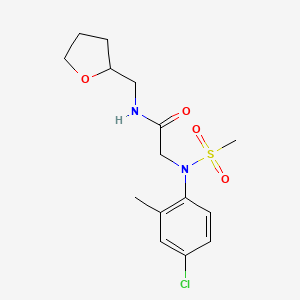![molecular formula C17H14INO2 B3937292 8-[2-(4-iodophenoxy)ethoxy]quinoline](/img/structure/B3937292.png)
8-[2-(4-iodophenoxy)ethoxy]quinoline
Descripción general
Descripción
8-[2-(4-iodophenoxy)ethoxy]quinoline, also known as IQ-1, is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This molecule is a synthetic derivative of quinoline and has been found to possess unique biochemical and physiological properties that make it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of 8-[2-(4-iodophenoxy)ethoxy]quinoline involves the activation of the Wnt signaling pathway. This pathway is activated by the binding of Wnt ligands to Frizzled receptors, which leads to the stabilization and nuclear translocation of β-catenin. This, in turn, leads to the activation of Wnt target genes. 8-[2-(4-iodophenoxy)ethoxy]quinoline has been found to activate the Wnt pathway by inhibiting the activity of GSK-3β, a negative regulator of the pathway.
Biochemical and Physiological Effects:
8-[2-(4-iodophenoxy)ethoxy]quinoline has been found to have several biochemical and physiological effects. In addition to its role in activating the Wnt signaling pathway, 8-[2-(4-iodophenoxy)ethoxy]quinoline has been found to induce the differentiation of human embryonic stem cells into neural progenitor cells. It has also been found to enhance the survival and proliferation of dopaminergic neurons in vitro, making it a potential therapeutic agent for Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 8-[2-(4-iodophenoxy)ethoxy]quinoline is its ability to activate the Wnt signaling pathway in a dose-dependent manner. This allows researchers to study the effects of Wnt pathway activation on cellular processes in a controlled manner. Additionally, 8-[2-(4-iodophenoxy)ethoxy]quinoline is a small molecule, making it easy to administer and study in vitro and in vivo. However, one limitation of 8-[2-(4-iodophenoxy)ethoxy]quinoline is that its effects on the Wnt pathway may be context-dependent, and its efficacy may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for research involving 8-[2-(4-iodophenoxy)ethoxy]quinoline. One area of interest is the use of 8-[2-(4-iodophenoxy)ethoxy]quinoline as a therapeutic agent for diseases that are characterized by dysregulation of the Wnt signaling pathway, such as cancer and neurodegenerative diseases. Additionally, 8-[2-(4-iodophenoxy)ethoxy]quinoline may be useful for studying the effects of Wnt pathway activation on tissue regeneration and repair. Further research is needed to fully understand the potential applications of 8-[2-(4-iodophenoxy)ethoxy]quinoline in these areas.
Aplicaciones Científicas De Investigación
8-[2-(4-iodophenoxy)ethoxy]quinoline has been found to have several applications in scientific research. One of the primary uses of 8-[2-(4-iodophenoxy)ethoxy]quinoline is as an activator of the Wnt signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been linked to several diseases, including cancer. 8-[2-(4-iodophenoxy)ethoxy]quinoline has been found to activate the Wnt signaling pathway in a dose-dependent manner, making it a valuable tool for studying the effects of Wnt pathway activation on cellular processes.
Propiedades
IUPAC Name |
8-[2-(4-iodophenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVAQPDNQAEJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)I)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Iodophenoxy)ethoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-chlorophenyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3937209.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937218.png)

![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B3937228.png)
![1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937232.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3937238.png)
![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937270.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937272.png)
![1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B3937274.png)
![1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937278.png)
![2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3937285.png)
![1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B3937305.png)